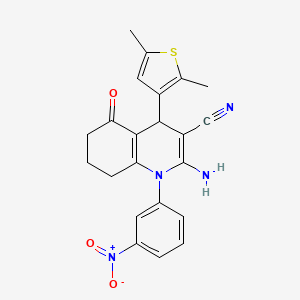![molecular formula C31H27ClN4O2S B11634520 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11634520.png)
4-(4-chlorophenyl)-5-cyano-2-methyl-6-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-N-phenylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-{[4-(プロパン-2-イル)フェニル]アミノ}エチル)スルファニル]-N-フェニルピリジン-3-カルボキサミドは、科学研究において幅広い用途を持つ複雑な有機化合物です。この化合物は、ピリジン環、シアノ基、およびその化学的性質と反応性に寄与するさまざまな置換基を含むユニークな構造によって特徴付けられます。
準備方法
合成ルートと反応条件
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-{[4-(プロパン-2-イル)フェニル]アミノ}エチル)スルファニル]-N-フェニルピリジン-3-カルボキサミドの合成は、通常、多段階の有機反応を含みます。このプロセスは、ピリジン環の調製から始まり、その後、シアノ基およびその他の置換基が導入されます。これらの反応で使用される一般的な試薬には、塩素化剤、ニトリル、および目的の化合物の形成を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が関与する場合があります。これには、多くの場合、連続フローリアクター、高度な精製技術、および厳格な品質管理対策を使用して、商業規模で化合物を製造することが含まれます。
化学反応の分析
反応の種類
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-{[4-(プロパン-2-イル)フェニル]アミノ}エチル)スルファニル]-N-フェニルピリジン-3-カルボキサミドは、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、異なる酸化状態を形成するために酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、置換反応を受けることができ、ここで1つの置換基が別の置換基に置き換えられ、多くの場合、触媒または特定の反応条件によって促進されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、次が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: パラジウム、白金、またはその他の遷移金属。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により化合物の異なる酸化形態が生成される場合があり、還元によりさまざまな還元誘導体が生成される場合があります。
科学研究における用途
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-{[4-(プロパン-2-イル)フェニル]アミノ}エチル)スルファニル]-N-フェニルピリジン-3-カルボキサミドは、次を含む科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素やその他の生体分子との相互作用など、その潜在的な生物学的活性について研究されています。
医学: 特定の生物学的経路を調節する能力など、その潜在的な治療的特性について調査されています。
産業: 新素材、医薬品、およびその他の産業用途の開発に使用されています。
科学的研究の応用
4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYL-6-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-{[4-(プロパン-2-イル)フェニル]アミノ}エチル)スルファニル]-N-フェニルピリジン-3-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物の特定のコンテキストと用途によって異なります。
類似化合物との比較
類似化合物
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-{[4-(プロパン-2-イル)フェニル]アミノ}エチル)スルファニル]-N-フェニルピリジン-3-カルボキサミドに類似した化合物には、同様の置換基を持つ他のピリジン誘導体があります。これらの化合物は、同様の化学的性質と反応性を共有する場合がありますが、その特定の生物学的活性と用途は異なります。
独自性
4-(4-クロロフェニル)-5-シアノ-2-メチル-6-[(2-オキソ-2-{[4-(プロパン-2-イル)フェニル]アミノ}エチル)スルファニル]-N-フェニルピリジン-3-カルボキサミドの独自性は、置換基の特定の組み合わせとその結果得られる化学的および生物学的特性にあります。これは、さまざまな研究および産業用途のための貴重な化合物になります。
特性
分子式 |
C31H27ClN4O2S |
|---|---|
分子量 |
555.1 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H27ClN4O2S/c1-19(2)21-11-15-25(16-12-21)35-27(37)18-39-31-26(17-33)29(22-9-13-23(32)14-10-22)28(20(3)34-31)30(38)36-24-7-5-4-6-8-24/h4-16,19H,18H2,1-3H3,(H,35,37)(H,36,38) |
InChIキー |
RIAHRBHYLBMZEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)C(C)C)C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11634444.png)
![N-[2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl]benzamide](/img/structure/B11634450.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11634451.png)

![Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634454.png)
![2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634462.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11634463.png)
![(7Z)-3-(3-fluorophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11634488.png)
![4-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11634491.png)
![3-[(2Z)-2-(5-ethoxy-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11634496.png)
![3,3'-[(4-ethylphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11634504.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11634508.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11634510.png)
![4-oxo-4-[2-(4-{3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazin-1-yl)ethoxy]butanoic acid](/img/structure/B11634511.png)
